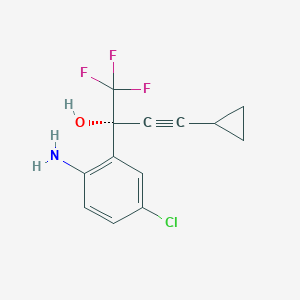

(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-amino-alpha-(trifluoromethyl) benzenemethanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to (R)-5-Chloro-alpha-(cyclopropylethynyl)-2-amino-alpha-(trifluoromethyl) benzenemethanol involves regiocontrolled benzannulation processes. For example, an efficient synthesis of highly substituted alpha-arylnaphthalene analogues has been developed utilizing Lewis acid-promoted regiocontrolled benzannulation of aryl(aryl')-2,2-dichlorocyclopropylmethanols (AACMs). Both AACM diastereomers were prepared via highly stereoselective addition of ArLi to gem-dichlorocyclopropropyl aryl' ketones, showcasing the complexity and precision required in synthesizing structurally complex compounds (Y. Nishii et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds with similar complexity involves detailed spectroscopic and structural studies. X-ray diffraction techniques alongside IR, 1H NMR, and 13C NMR have been utilized to determine the structural characteristics, demonstrating the importance of these analytical methods in understanding the precise molecular architecture of such compounds (O. Şahin et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving (R)-5-Chloro-alpha-(cyclopropylethynyl)-2-amino-alpha-(trifluoromethyl) benzenemethanol and its analogues highlight the reactivity and potential applications of these compounds. For instance, chirality exchange from sp3 central chirality to axial chirality has been demonstrated, showcasing the complex interplay of stereochemistry in chemical synthesis (Y. Nishii et al., 2004).

Aplicaciones Científicas De Investigación

Serotonergic System and Amino Acids Research

Study of the Brain Serotonergic System with Labeled Alpha-Methyl-L-Tryptophan

- This study explores the use of alpha-methyl-L-tryptophan (alpha-MTrp) as a tracer to study brain serotonin (5-HT) synthesis rates. Alpha-MTrp is an artificial amino acid and an analog of tryptophan, the precursor of the neurotransmitter serotonin. The research suggests that measuring the unidirectional uptake of alpha-MTrp and its conversion to 5-HT synthesis rates is a valid approach for determining brain 5-HT synthesis rates. This method can be utilized in conjunction with autoradiographic measurements in laboratory animals and positron emission tomography in large animals and humans, indicating its potential application in neuroscience and pharmacology research (Diksic & Young, 2001).

Chemical Synthesis and Structured Catalysis

Cyclodextrins and Their Uses

- Cyclodextrins are cyclic oligosaccharides that have found widespread use in industrial products, technologies, and analytical methods due to their ability to form molecular complexes, altering the properties of the materials they interact with. This review highlights the inclusion complex-forming capability of cyclodextrins, suggesting their potential in enhancing the solubility, stability, and bioavailability of various compounds, which might be relevant in the formulation and application of complex chemical compounds like the one (Valle, 2004).

Indole Synthesis

Indole Synthesis: A Review and Proposed Classification

- The synthesis of indoles, a core structure in many pharmacologically active compounds, has been a long-standing area of interest in organic chemistry. This review proposes a classification for indole syntheses, which might offer insights into synthetic strategies that could be applicable to the synthesis of complex compounds like "(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-amino-alpha-(trifluoromethyl) benzenemethanol." The review covers various methods and pathways for indole construction, potentially relevant for the synthesis or understanding of related compounds (Taber & Tirunahari, 2011).

Safety and Hazards

The compound is not classified as a hazardous substance according to GHS . In case of exposure, it is advised to move to fresh air if inhaled, wash the affected area with soap and water if it comes in contact with skin, rinse eyes with plenty of water if it comes in contact with eyes, and seek medical attention if swallowed .

Propiedades

IUPAC Name |

(2R)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClF3NO/c14-9-3-4-11(18)10(7-9)12(19,13(15,16)17)6-5-8-1-2-8/h3-4,7-8,19H,1-2,18H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMUGFRERPPUHB-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC(C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C#C[C@@](C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001132729 | |

| Record name | (αR)-2-Amino-5-chloro-α-(2-cyclopropylethynyl)-α-(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001132729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

927812-33-7 | |

| Record name | (αR)-2-Amino-5-chloro-α-(2-cyclopropylethynyl)-α-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927812-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-2-Amino-5-chloro-α-(2-cyclopropylethynyl)-α-(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001132729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid](/img/structure/B23484.png)

![2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B23486.png)